N-benzyl-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-benzyl-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound belonging to the class of benzodioxepines. This compound features a benzodioxepine ring system, which is a fused bicyclic structure containing oxygen atoms. The presence of a benzyl group and a carboxamide functional group adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps:
Formation of the Benzodioxepine Ring: The initial step often involves the cyclization of a suitable precursor, such as a dihydroxybenzene derivative, with an appropriate dihalide under basic conditions to form the benzodioxepine ring.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the intermediate compound.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzodioxepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the interactions of benzodioxepine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or receptor binding.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The benzodioxepine ring system is found in various bioactive molecules, suggesting that derivatives of this compound could exhibit pharmacological activity.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of N-benzyl-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The benzodioxepine ring system could facilitate binding to hydrophobic pockets in proteins, while the carboxamide group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- N-benzyl-8-methyl-2H-1,5-benzodioxepine-7-carboxamide
Uniqueness
N-benzyl-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to the specific combination of functional groups and the substitution pattern on the benzodioxepine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-benzyl-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C18H19NO3/c1-13-10-16-17(22-9-5-8-21-16)11-15(13)18(20)19-12-14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12H2,1H3,(H,19,20) |
InChI Key |
DZMZWYIUEZDQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)NCC3=CC=CC=C3)OCCCO2 |
Origin of Product |
United States |
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